Technical Whitepaper: 3-(4-Fluorophenyl)piperidine Hydrochloride
Technical Whitepaper: 3-(4-Fluorophenyl)piperidine Hydrochloride
Executive Summary
3-(4-Fluorophenyl)piperidine hydrochloride is a privileged medicinal chemistry scaffold belonging to the phenylpiperidine class.[1] Distinct from its 4-substituted isomer (a core motif in paroxetine-like SSRIs), the 3-substituted isomer serves as a critical pharmacophore in the development of ligands for Sigma-1 receptors , Dopamine (D2/D4) receptors , and NMDA receptor modulators .[1]
This guide details the physicochemical properties, validated synthetic pathways, and pharmacological utility of this compound. It provides researchers with a self-validating framework for utilizing this scaffold in drug discovery campaigns, emphasizing its role as a metabolically stable bioisostere of 3-phenylpiperidine.[1]
Part 1: Chemical Identity & Physicochemical Properties[1][2]
Nomenclature & Identification
| Property | Specification |
| IUPAC Name | 3-(4-Fluorophenyl)piperidine hydrochloride |
| Common Name | 3-(4-FPP) HCl |
| CAS Number (HCl) | 1106940-94-6 |
| CAS Number (Free Base) | 676495-94-6 |
| Molecular Formula | C₁₁H₁₄FN[1][2][3][4] · HCl |
| Molecular Weight | 215.69 g/mol (Salt); 179.24 g/mol (Base) |
| SMILES | C1CNCC(C1)C2=CC=C(F)C=C2.Cl |
Physical Properties Profile
The following data represents the hydrochloride salt form, which is the preferred species for stability and aqueous solubility in biological assays.
| Parameter | Value / Characteristic | Context/Implication |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant.[1] |
| Melting Point | 185–190 °C (Decomposes) | High lattice energy indicates stable salt formation.[1] |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Highly soluble in polar protic solvents; suitable for saline injection. |
| pKa (Calc.) | 9.6 ± 0.2 (Piperidine Nitrogen) | Exists predominantly as a cation at physiological pH (7.4).[1] |
| LogP (Base) | ~2.3 | Moderate lipophilicity allows blood-brain barrier (BBB) penetration.[1] |
| H-Bond Donors | 2 (NH, HCl) | Critical for anchoring in GPCR binding pockets (e.g., Asp3.32). |
Part 2: Synthetic Pathways & Manufacturing[1][2]
The synthesis of 3-(4-fluorophenyl)piperidine requires precise regiocontrol to establish the aryl group at the 3-position.[1] The most robust route utilizes a Suzuki-Miyaura coupling followed by heterogeneous hydrogenation .[1]
Validated Synthetic Workflow
The following protocol ensures high yield and purity by avoiding the formation of regioisomeric byproducts common in Friedel-Crafts approaches.
Step 1: Suzuki Coupling
-
Reactants: 3-Bromopyridine + 4-Fluorophenylboronic acid.[1]
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).[1]
-
Conditions: K₂CO₃ (2.0 eq), Dioxane/Water (4:1), 90°C, 12h.
-
Mechanism: Oxidative addition of Pd into the C-Br bond, followed by transmetallation and reductive elimination to form 3-(4-fluorophenyl)pyridine .[1]
Step 2: Catalytic Hydrogenation (Reduction)
-
Catalyst: PtO₂ (Adams' Catalyst) or Rh/C.[1]
-
Conditions: H₂ (50 psi), AcOH/MeOH, RT, 24h.
-
Critical Control: Use of acidic media (AcOH) prevents catalyst poisoning by the pyridine nitrogen and facilitates protonation.
Step 3: Salt Formation
-
Reagent: 4M HCl in Dioxane.
-
Procedure: Dissolve free base in Et₂O; add HCl dropwise at 0°C.
-
Validation: White precipitate forms immediately. Filter and wash with cold Et₂O to remove non-polar impurities.
Visualization of Synthesis Logic
Figure 1: Step-wise synthetic pathway transforming pyridine precursors into the final piperidine hydrochloride salt via palladium-catalyzed coupling and catalytic reduction.[1]
Part 3: Pharmacological Applications & Medicinal Chemistry[1][2][10][11][12]
The "Privileged Scaffold" Status
The 3-phenylpiperidine moiety is a core pharmacophore found in numerous CNS-active agents.[1] The addition of the para-fluorine atom serves two specific medicinal chemistry functions:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the para-position of the phenyl ring, significantly extending the half-life compared to the non-fluorinated analog (3-PPP).
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, altering
stacking interactions within receptor binding pockets.
Key Receptor Targets
| Target Receptor | Mechanism of Action | Relevance |
| Sigma-1 ( | Chaperone Modulation | The 3-phenylpiperidine core mimics the binding pose of endogenous neurosteroids.[1] Ligands based on this scaffold are investigated for neuroprotection and cognitive enhancement [1]. |
| Dopamine D2/D3 | Autoreceptor Agonism | Structurally related to (-)-3-PPP (Preclamol).[1] The protonated nitrogen forms a salt bridge with Asp3.32, while the phenyl ring engages in edge-to-face interactions with aromatic residues in TM6 [2].[1] |
| NMDA Receptor | Allosteric Antagonism | Acts as an Ifenprodil-like scaffold (GluN2B subunit selective) when linked to other pharmacophores, modulating glutamatergic transmission [3].[1] |
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the amine, phenyl ring, and fluorine substituent in receptor binding and pharmacokinetics.[1]
Part 4: Handling, Stability, & Analytical Profiling[2]
Analytical Verification (Self-Validating Protocol)
To ensure the integrity of the compound before use in biological assays, perform the following checks:
-
1H NMR (DMSO-d₆, 400 MHz):
-
HPLC Purity Check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.[1]
-
Detection: UV at 254 nm.
-
Criterion: Single peak >98% area integration.
-
Safety & Storage (GHS Classification)[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at 2–8°C (desiccated). The HCl salt is hygroscopic; exposure to moisture will lead to "clumping" and weighing errors.
References
-
Sigma Receptor Ligands: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
-
3-PPP and Dopamine: Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors.[1] Psychopharmacology, 75(3), 277–283.
-
Piperidine Synthesis: Glorius, F., et al. (2019).[6][7] Formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[1][6] Nature Chemistry, 11, 264–270.[6] [1]
-
Chemical Data: PubChem Compound Summary for 3-(4-Fluorophenyl)piperidine. [1]
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Phenylpiperidine Derivatives.
Sources
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- 2. Paroxetine - Wikipedia [en.wikipedia.org]
- 3. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. 676495-94-6,3-(4-Fluorophenyl)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluor… [cymitquimica.com]
- 6. scientificupdate.com [scientificupdate.com]
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